2-(4-ethyl-1-piperazinyl)-N'-(2-fluorobenzylidene)acetohydrazide
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Description
2-(4-ethyl-1-piperazinyl)-N'-(2-fluorobenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C15H21FN4O and its molecular weight is 292.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.16993947 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Research
Cognitive Improvement and Antidementia Potential : FK960, a molecule structurally similar to the query compound, has shown potential in improving memory deficits in rat models of dementia through mechanisms distinct from cholinesterase inhibitors. It demonstrates synergistic efficacy when combined with donepezil, suggesting its utility in combination therapies for cognitive disorders (Tokita et al., 2002).
Radiopharmaceutical Applications
PET Imaging Studies : [18F]p-MPPF, a radiolabeled antagonist structurally related to the compound , has been utilized in PET studies to investigate the serotonergic neurotransmission system. This research has involved chemistry, radiochemistry, and applications in both animal models and human studies, providing insights into the brain's serotonergic system and its implications in various neurological disorders (Plenevaux et al., 2000).
Synthesis and Antimicrobial Activity
Design and Antimicrobial Properties : A study on a synthesized piperazine derivative, closely related to the chemical , explored its antimicrobial activity. The research involved the design, density functional theory (DFT) calculations, and evaluation of antimicrobial properties, highlighting the compound's potential in addressing bacterial and fungal infections (Muhammet, 2023).
Anticancer Research
Synthesis and Evaluation of Anticancer Agents : New benzothiazole derivatives, incorporating elements similar to the query compound, were synthesized and evaluated for their anticancer properties. The research aimed at developing novel therapeutic agents by exploring different substitutions on the benzothiazole scaffold to modulate antitumor activity, contributing to the field of medicinal chemistry with potential applications in cancer treatment (Osmaniye et al., 2018).
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-2-19-7-9-20(10-8-19)12-15(21)18-17-11-13-5-3-4-6-14(13)16/h3-6,11H,2,7-10,12H2,1H3,(H,18,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWRJODMMUJRLV-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.